
3-amino-1-(2-aminopropanoyl)-4-(3-boronopropyl)pyrrolidine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-amino-1-(2-aminopropanoyl)-4-(3-boronopropyl)pyrrolidine-3-carboxylic acid is a synthetic organic compound that features both amino and boronic acid functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-1-(2-aminopropanoyl)-4-(3-boronopropyl)pyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the pyrrolidine ring: Starting from a suitable precursor, such as a substituted butane, the pyrrolidine ring can be formed through cyclization reactions.
Introduction of the boronic acid group: The boronic acid group can be introduced via a hydroboration reaction, where an alkene precursor is reacted with a borane reagent.
Amination reactions: The amino groups can be introduced through nucleophilic substitution reactions using amine reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the boronic acid group, forming borates.
Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Borates and other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrrolidine derivatives.
科学研究应用
Chemistry
Building Block: Used as a precursor for the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic processes due to the presence of boronic acid.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, particularly those involved in metabolic pathways.
Medicine
Drug Development:
Industry
Material Science: Possible use in the development of new materials with unique properties due to the presence of boronic acid.
作用机制
The mechanism of action of 3-amino-1-(2-aminopropanoyl)-4-(3-boronopropyl)pyrrolidine-3-carboxylic acid would depend on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which could be a key aspect of its mechanism.
相似化合物的比较
Similar Compounds
3-amino-1-(2-aminopropanoyl)-4-(3-hydroxypropyl)pyrrolidine-3-carboxylic acid: Similar structure but with a hydroxyl group instead of a boronic acid group.
3-amino-1-(2-aminopropanoyl)-4-(3-methylpropyl)pyrrolidine-3-carboxylic acid: Similar structure but with a methyl group instead of a boronic acid group.
Uniqueness
The presence of the boronic acid group in 3-amino-1-(2-aminopropanoyl)-4-(3-boronopropyl)pyrrolidine-3-carboxylic acid makes it unique compared to its analogs. This functional group imparts unique chemical reactivity and potential biological activity, making it a valuable compound for research and development.
属性
分子式 |
C11H22BN3O5 |
|---|---|
分子量 |
287.12 g/mol |
IUPAC 名称 |
3-amino-1-(2-aminopropanoyl)-4-(3-boronopropyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C11H22BN3O5/c1-7(13)9(16)15-5-8(3-2-4-12(19)20)11(14,6-15)10(17)18/h7-8,19-20H,2-6,13-14H2,1H3,(H,17,18) |
InChI 键 |
ZZJLMZYUGLJBSO-UHFFFAOYSA-N |
规范 SMILES |
B(CCCC1CN(CC1(C(=O)O)N)C(=O)C(C)N)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


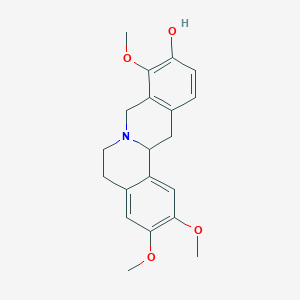
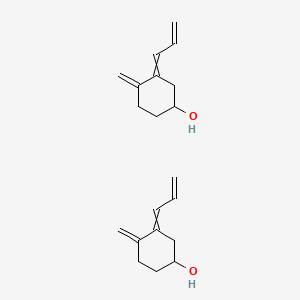
![(1S,2R,8R,9S)-9-hydroxy-4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-10-one](/img/structure/B13391979.png)
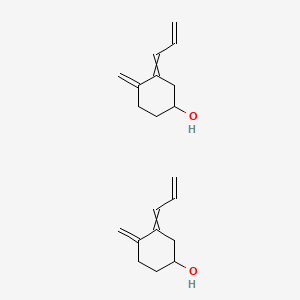
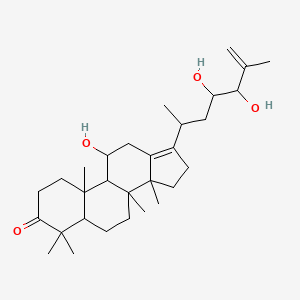
![2-[(1-Carboxy-3-methylbutyl)carbamoylamino]pentanedioic acid](/img/structure/B13391985.png)
![4-[[(2R,3S,4R,5R)-5-[6-amino-8-[(3,4-dichlorophenyl)methylamino]purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxymethyl]benzonitrile](/img/structure/B13391992.png)
![3-[6-[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-benzofuran-5-yl]prop-2-enoic acid](/img/structure/B13392011.png)

![1-[4-[2-(4-Acetylphenyl)acetyl]-3-methyl-2,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-3-[3-chloro-2-fluoro-6-(tetrazol-1-yl)phenyl]prop-2-en-1-one;tert-butyl 4-[2-[5-[3-[3-chloro-2-fluoro-6-(tetrazol-1-yl)phenyl]prop-2-enoyl]-3-methyl-2,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-4-yl]-2-oxoethyl]benzoate](/img/structure/B13392029.png)
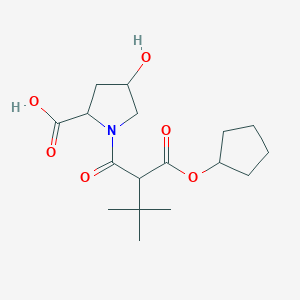
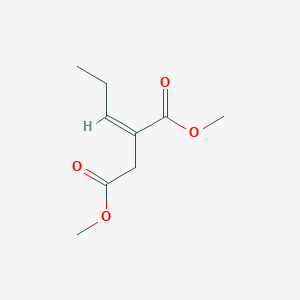
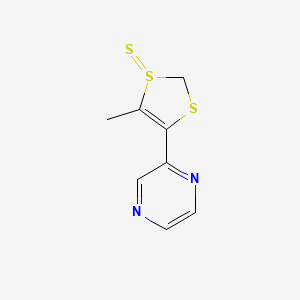
![3-[2-(5,5,8a-trimethylspiro[3,4,4a,6,7,8-hexahydro-1H-naphthalene-2,2'-oxirane]-1-yl)ethylidene]oxolan-2-one](/img/structure/B13392073.png)
